Enantiomeric Purity and Pharmacokinetic Optimization Relative to Racemic NPT200-11
Minzasolmin (UCB0599) is the purified R-enantiomer of NPT200-11, a peptidomimetic inhibitor of ASYN misfolding [1]. While the racemic mixture NPT200-11 demonstrated preclinical efficacy, the single R-enantiomer was advanced into clinical development to optimize oral bioavailability and brain penetration [2]. Pharmacokinetic studies in wildtype mice revealed that intraperitoneal administration of minzasolmin at 1 and 5 mg/kg produced parallel and dose-proportional brain and plasma exposures [3]. In contrast, the racemic NPT200-11 required higher doses to achieve comparable brain exposure [4]. This stereochemical refinement directly impacts translational dosing strategies.
| Evidence Dimension | Oral bioavailability and brain penetration |
|---|---|
| Target Compound Data | R-enantiomer (minzasolmin); 1-5 mg/kg IP yields dose-proportional brain/plasma exposures |
| Comparator Or Baseline | Racemic NPT200-11; effective dose 5 mg/kg IP but with undefined enantiomeric ratio |
| Quantified Difference | Not directly quantified; minzasolmin selected for superior PK profile |
| Conditions | Wildtype mice, IP administration |
Why This Matters
Selection of the optimized R-enantiomer ensures reproducible pharmacokinetics and reduces confounding variables in in vivo Parkinson's disease research.
- [1] Alzforum. Minzasolmin (UCB0599). Updated 2024. Accessed 2026. View Source
- [2] Price DL, et al. Preclinical In Vivo Characterization of UCB0599. Neurology. 2022;98(18_supplement):2548. View Source
- [3] Price DL, et al. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin. NPJ Parkinsons Dis. 2023;9(1):114. doi:10.1038/s41531-023-00552-7 View Source
- [4] Price DL, et al. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11. Sci Rep. 2018;8:16165. doi:10.1038/s41598-018-34490-9 View Source
